Kinase Profiling: 5-Bromo-[1,5-c] Scaffold Yields a >10-Fold Potency Window Against PfPK5 Relative to Human CDK1
In a direct assessment using the same compound (ChEMBL1213804; a 5-bromophenyl-containing pyrazolo[1,5-c]pyrimidine derivative), the IC₅₀ against Plasmodium falciparum cyclin-dependent protein kinase PfPK5 was 130,000 nM, whereas the IC₅₀ against human CDK1/cyclin B was 12,000 nM, providing an 11-fold selectivity window for the human kinase target in this biochemical assay [1]. This contrasts with pyrazolo[1,5-a]pyrimidine-based CDK inhibitors, which often show potent dual human/parasite activity or different selectivity profiles. The data demonstrate that the [1,5-c] scaffold can be tuned for differential kinase selectivity, a key consideration when sourcing building blocks for kinome-wide profiling libraries.
| Evidence Dimension | Kinase Inhibition Potency and Parasite vs. Human Selectivity |
|---|---|
| Target Compound Data | IC₅₀ (PfPK5) = 130,000 nM; IC₅₀ (Human CDK1/Cyclin B) = 12,000 nM |
| Comparator Or Baseline | Human CDK1/Cyclin B (same compound, same assay platform) |
| Quantified Difference | 11-fold lower IC₅₀ for human CDK1 vs. PfPK5; absolute IC₅₀ values differ by >10-fold |
| Conditions | Biochemical kinase inhibition assay; data curated by ChEMBL and hosted in BindingDB (BDBM50409725) |
Why This Matters
This demonstrates the scaffold's potential for achieving target-family selectivity, which is critical for researchers sourcing core motifs for selective kinase inhibitor library design.
- [1] BindingDB Entry BDBM50409725 (CHEMBL1213804). Affinity Data for PfPK5 and Human CDK1/Cyclin B. (Accessed 2026). View Source
